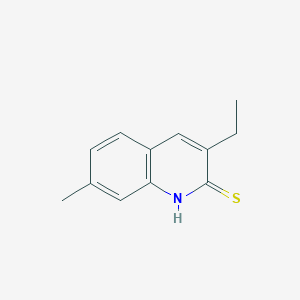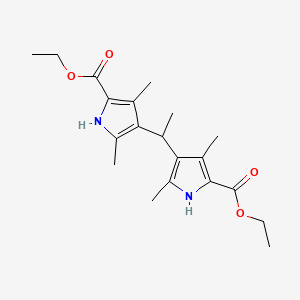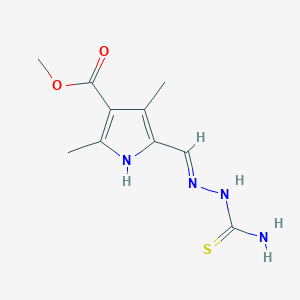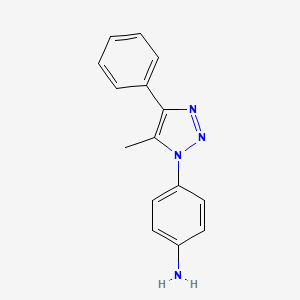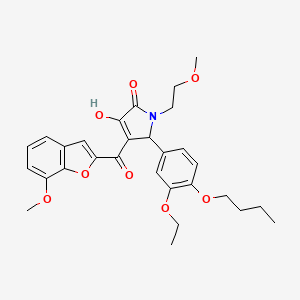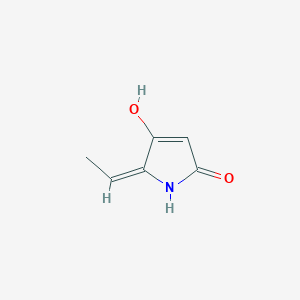
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone is a compound that features a 1,2,4-triazole ring, which is a significant structural component in many pharmaceuticals, pesticides, and functional materials. The 1,2,4-triazole ring is known for its wide range of physiological and pharmacological properties, making it a valuable component in various scientific and practical applications .
Vorbereitungsmethoden
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in 1,4-dioxane under the action of a mixture of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides. The reaction selectively occurs at the endocyclic nitrogen atom N-1, forming the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The reaction products are isolated in yields ranging from 79% to 85% and are characterized by 1H NMR and 13C NMR spectroscopy .
Analyse Chemischer Reaktionen
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, the amidoalkylation reaction mentioned earlier involves the use of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane .
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone has several scientific research applications due to its biological activity. It is of interest as a potential drug and pesticide. The compound’s 1,2,4-triazole ring is an essential structural component in many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, antitumor, and anticonvulsant drugs. Additionally, 1,2,4-triazole derivatives are used in clinical practice as broad-spectrum antifungal drugs .
Wirkmechanismus
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves its interaction with molecular targets and pathways at the molecular level. The 1,2,4-triazole ring can affect various life processes, making it a valuable component in pharmaceuticals and other applications. The specific molecular targets and pathways involved depend on the particular application and the compound’s interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone can be compared with other 1,2,4-triazole derivatives, such as N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. These compounds share similar structural components and biological activities. the specific substituents and functional groups attached to the 1,2,4-triazole ring can influence their unique properties and applications .
Eigenschaften
Molekularformel |
C4H3Cl3N4O |
|---|---|
Molekulargewicht |
229.45 g/mol |
IUPAC-Name |
1-(5-amino-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C4H3Cl3N4O/c5-4(6,7)2(12)11-3(8)9-1-10-11/h1H,(H2,8,9,10) |
InChI-Schlüssel |
IQTFFFFSDIVFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=N1)N)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


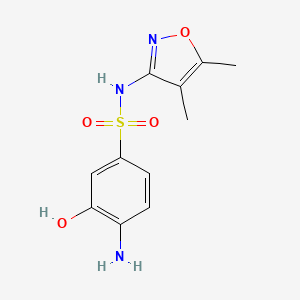

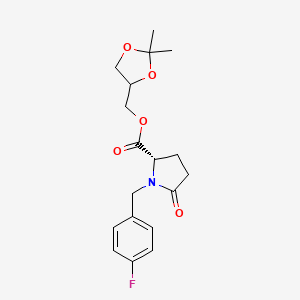

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
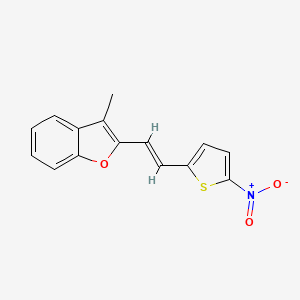
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
